![molecular formula C6H3BrFNO2 B069296 1-Bromo-2-fluoro-4-nitrobenzene CAS No. 185331-69-5](/img/structure/B69296.png)
1-Bromo-2-fluoro-4-nitrobenzene
Overview
Description
“1-Bromo-2-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C6H3BrFNO2 . It is also known as “4-Bromo-2-fluoro-1-nitrobenzene” and has a molecular weight of 220 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-fluoro-4-nitrobenzene” consists of a benzene ring substituted with a bromo group (Br), a fluoro group (F), and a nitro group (NO2) . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .
Physical And Chemical Properties Analysis
“1-Bromo-2-fluoro-4-nitrobenzene” is a solid compound . It has a melting point of 91°C and a predicted boiling point of 252.9±20.0°C . The compound is soluble in methanol .
Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . These agents are used to reduce inflammation and can be used in the treatment of diseases such as arthritis and lupus.
Building Block for Fused Aromatic and Heteroaromatic Compounds
This compound is used as a building block for fused aromatic and heteroaromatic compounds . These compounds have various applications in the field of medicinal chemistry and drug discovery.
Proteomics Research
4-Bromo-3-fluoronitrobenzene is used as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol
This compound may be used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . This product has potential applications in the development of pharmaceuticals and agrochemicals.
Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
4-Bromo-1-fluoro-2-nitrobenzene can be used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile . This compound could be used in the development of organic semiconductors.
Synthesis of Dibenzoxazepine Analog
This compound is used in the synthesis of a dibenzoxazepine analog . Dibenzoxazepine is a potent sodium channel blocker and has potential applications in the treatment of various neurological disorders.
Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester
4-Bromo-1-fluoro-2-nitrobenzene can be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester . This compound could have potential applications in medicinal chemistry.
Reagent in the Synthesis of N-Fused Tricyclic Indoles
2-Bromo-1-fluoro-4-nitrobenzene is used as a reagent in the synthesis of N-fused tricyclic indoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.
Safety And Hazards
“1-Bromo-2-fluoro-4-nitrobenzene” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-nitrobenzene | |
CAS RN |
185331-69-5 | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
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